molecular formula C6H4BClO2 B1587500 2-Chloro-1,3,2-benzodioxaborole CAS No. 55718-76-8

2-Chloro-1,3,2-benzodioxaborole

Cat. No.: B1587500
CAS No.: 55718-76-8
M. Wt: 154.36 g/mol
InChI Key: AZYGEWXDKHFOKB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that it can be used to prepare 2-arachidonoylglycerol by acetal cleavage of cis-arachidonoylbenzylidene glycerol . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Molecular Mechanism

It is known to facilitate the borylative cyclization of alkynes to yield borylated heterocycles . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3,2-benzodioxaborole can be synthesized through the reaction of catecholborane with chlorine gas under controlled conditions . The reaction typically involves the following steps:

  • Dissolving catecholborane in an appropriate solvent such as tetrahydrofuran.
  • Introducing chlorine gas into the solution at a controlled rate.
  • Maintaining the reaction temperature between 0°C and 25°C to ensure optimal yield.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated gas introduction systems, and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3,2-benzodioxaborole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-1,3,2-benzodioxaborole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1,3,2-benzodioxaborole is unique due to its ability to selectively cleave protecting groups and transform urethanes into isocyanates. Its reactivity is influenced by the presence of the chlorine atom, which can be substituted with various nucleophiles, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-chloro-1,3,2-benzodioxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYGEWXDKHFOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399755
Record name 2-Chloro-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55718-76-8
Record name 2-Chloro-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,3,2-benzodioxaborole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,3,2-benzodioxaborole
Reactant of Route 2
2-Chloro-1,3,2-benzodioxaborole
Reactant of Route 3
2-Chloro-1,3,2-benzodioxaborole
Reactant of Route 4
2-Chloro-1,3,2-benzodioxaborole
Reactant of Route 5
2-Chloro-1,3,2-benzodioxaborole
Reactant of Route 6
2-Chloro-1,3,2-benzodioxaborole

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